Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
CAS No.: 579490-49-6
Cat. No.: VC7982751
Molecular Formula: C36H29NP2
Molecular Weight: 537.6 g/mol
* For research use only. Not for human or veterinary use.
![Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- - 579490-49-6](/images/structure/VC7982751.png)
Specification
CAS No. | 579490-49-6 |
---|---|
Molecular Formula | C36H29NP2 |
Molecular Weight | 537.6 g/mol |
IUPAC Name | 2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline |
Standard InChI | InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H |
Standard InChI Key | NAZDLMABXHCSPQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound’s structure consists of:
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Core: Aniline (benzenamine) with a 2-diphenylphosphino substituent.
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N-substituent: A phenyl group bearing a 2-diphenylphosphino moiety.
This arrangement creates a tridentate ligand with potential for chelation via phosphorus and nitrogen atoms.
Molecular Formula:
Molecular Weight: 537.58 g/mol
Key Features:
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Two diphenylphosphino groups ()
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Aniline nitrogen bonded to a phenyl-phosphine group
Property | Value | Source |
---|---|---|
CAS Number | 579490-49-6 | |
Molecular Formula | ||
Molecular Weight | 537.58 g/mol | |
SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3N |
Catalytic and Coordination Chemistry Applications
Transition Metal Complexation
The compound acts as a tridentate ligand, coordinating through:
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Two phosphorus atoms (from diphenylphosphino groups)
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One nitrogen atom (aniline)
Example Complexes:
Metal Center | Coordination Mode | Application | Reference |
---|---|---|---|
Ru(II) | Hydrogenation catalysis | ||
Fe(I) | Bidentate | Cross-coupling reactions |
Comparative Ligand Analysis
Ligand | Donor Sites | Coordination Flexibility | Common Metals |
---|---|---|---|
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | Tridentate chelation | Ru, Fe, Pd | |
1,2-Bis(diphenylphosphino)benzene (dppbz) | Bidentate bridging | Ru, Rh, Ir | |
2-(Diphenylphosphino)aniline | Bidentate | Pd, Ni |
Research Findings and Applications
Catalytic Performance
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Hydrogenation: Ruthenium complexes with tridentate phosphine ligands exhibit enhanced activity in styrene hydrogenation .
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Cross-Coupling: Iron-phosphine systems enable coupling of alkyl halides with organoboron reagents .
Structural Insights
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X-ray Crystallography: Analogous complexes (e.g., Ru-DPEphos) reveal octahedral geometries with coordination .
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Electronic Effects: Electron-donating groups (as in CAS 4358-50-3) modulate metal reactivity .
Challenges and Future Directions
Synthetic Limitations
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Low Yield: Multi-step synthesis often results in moderate yields (<50%) .
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Steric Hindrance: Bulky diphenylphosphino groups may limit coordination flexibility .
Research Gaps
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Mechanistic Studies: Detailed kinetic analyses of catalytic cycles involving this ligand.
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Asymmetric Catalysis: Potential for enantioselective transformations using chiral derivatives.
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